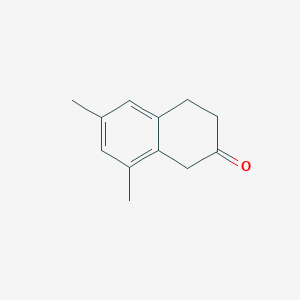
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes two methyl groups attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: Using appropriate aldehydes and ketones under basic conditions.
Friedel-Crafts Alkylation: Utilizing alkyl halides and naphthalene derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydronaphthalene: Lacks the methyl groups present in 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A fully saturated derivative of naphthalene.
1-Methylnaphthalene: Contains a single methyl group attached to the naphthalene ring.
Uniqueness
This compound is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
6,8-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-8-5-9(2)12-7-11(13)4-3-10(12)6-8/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
YAGWHTLQXZSNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CC(=O)CCC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


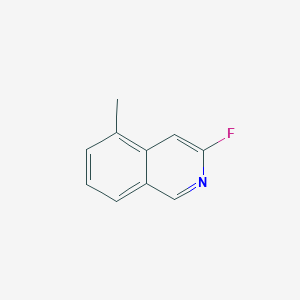
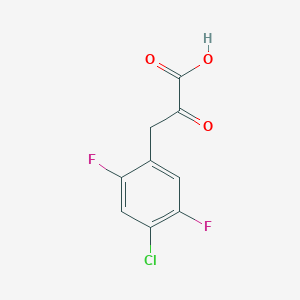
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)
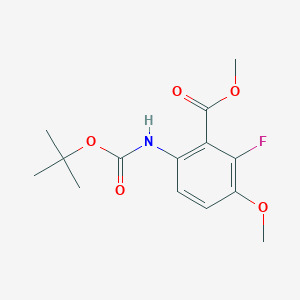
![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)

![Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13680076.png)

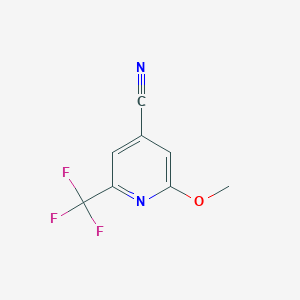
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
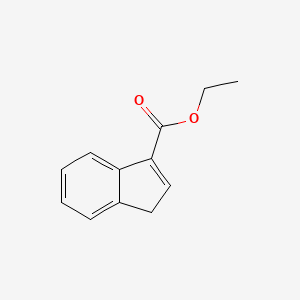
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

